Peucedanoside A

NMR spectroscopy Structural elucidation Glycoside chemistry

Reproducible SAR studies demand authentic reference standards. Substituting Peucedanoside A with its regioisomer Peucedanoside B or analogs like apterin compromises analytical fidelity, as minor glycosylation-site variations profoundly affect target binding. • ≥98% HPLC purity ensures reliable quantification in botanical authentication per pharmacopoeia guidelines. • Structurally confirmed by ¹H/¹³C NMR (DEPT, HSQC, HMBC, ROESY); chromatographically distinct from Peucedanoside B. • Sourced from Peucedanum praeruptorum roots; serves as a chemotaxonomic marker for Qian-Hu QC.

Molecular Formula C20H22O10
Molecular Weight 422.4 g/mol
Cat. No. B12379415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeucedanoside A
Molecular FormulaC20H22O10
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3=C(O2)C=CC4=C3OC(=O)C=C4)OC1OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C20H22O10/c1-7-16-18(12-9(26-16)4-2-8-3-5-11(22)28-17(8)12)29-19(7)30-20-15(25)14(24)13(23)10(6-21)27-20/h2-5,7,10,13-16,18-21,23-25H,6H2,1H3/t7-,10-,13-,14+,15-,16-,18-,19+,20+/m1/s1
InChIKeySHTWASFOJJUXIC-KTKFYOGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peucedanoside A Identity & Reference Specifications


Peucedanoside A (CAS 946122-87-8) is a glycoside compound isolated from the roots of Peucedanum praeruptorum Dunn. It is classified as an angular-type furanocoumarin glycoside, with a molecular formula of C20H22O10 and a molecular weight of 422.38 g/mol. First characterized in 2007, its complete 1H and 13C NMR assignments were achieved by DEPT, HSQC, HMBC and ROESY experiments, establishing it as a unique entity within the peucedanoside family [1]. The compound exists as a solid at room temperature with a calculated LogP of -0.1, indicative of its hydrophilic character [2]. Peucedanoside A is used as a reference compound in the study of glycosides and coumarins.

Peucedanoside A vs. B: Isomer Non-Interchangeability


Peucedanoside A is often co-isolated with its regioisomer, Peucedanoside B, from the same plant source (Peucedanum praeruptorum). While both share an angular furanocoumarin core and a β-D-glucosyl moiety, the specific site of glycosylation differs between the two compounds, leading to distinct spatial arrangements and chemical microenvironments. Substituting Peucedanoside A with Peucedanoside B or with structurally related analogs like apterin, nodakenin, or praeruptorins without rigorous analytical validation compromises the fidelity of structure-activity relationship (SAR) studies, as even minor structural variations in natural product glycosides can profoundly impact target binding and pharmacokinetic profiles. Therefore, precise procurement of the exact compound is a prerequisite for reproducible research outcomes.

Peucedanoside A Quantitative Evidence


NMR Structural Identity vs. Peucedanoside B

Peucedanoside A and Peucedanoside B are structurally distinct regioisomers that co-occur in Peucedanum praeruptorum root extracts. While the exact biological activity of Peucedanoside A remains unreported, its structural identity has been unambiguously determined by comprehensive 1D and 2D NMR analysis, which resolves it from its isomer Peucedanoside B and the known analog apterin. The characteristic proton and carbon NMR chemical shifts for Peucedanoside A are documented, providing a definitive analytical fingerprint for compound authentication [1].

NMR spectroscopy Structural elucidation Glycoside chemistry

Structural Divergence vs. Apterin

Peucedanoside A is an angular-type furanocoumarin glycoside, in contrast to apterin, a known linear-type furanocoumarin glycoside. This fundamental structural difference (angular vs. linear core) is a well-established determinant of biological activity in coumarin derivatives [1]. While direct head-to-head biological assays comparing Peucedanoside A and apterin are lacking in the current literature, the documented structural divergence is a strong class-level inference for expecting distinct pharmacological properties.

Comparative phytochemistry Furanocoumarin glycosides Chemical taxonomy

Hydrophilicity vs. Praeruptorin A

Peucedanoside A is a glycoside with a calculated LogP of -0.1, indicating a high degree of hydrophilicity [1]. In contrast, praeruptorin A, a major bioactive pyranocoumarin from the same plant source, lacks a glycosyl moiety and is lipophilic. This fundamental difference in polarity directly impacts solvent compatibility for in vitro assays and influences potential for in vivo absorption, though specific quantitative permeability data for Peucedanoside A is not yet available.

Physicochemical properties Drug formulation Solubility

HPLC Purity Benchmark

Commercial suppliers of Peucedanoside A offer the compound with a purity specification of >98% as determined by HPLC . This quantitative benchmark is a critical differentiator for researchers requiring high-purity material for sensitive assays (e.g., primary cell culture, enzymatic studies) compared to less well-characterized or crude extracts. In contrast, many related coumarin glycosides like nodakenin are quantified in plant extracts at much lower concentrations (e.g., 0.085 mg·g−1 in some Peucedanum species), highlighting the value of a purified, analytically verified reference standard.

Analytical chemistry Quality control HPLC

Peucedanoside A Application Scenarios


Phytochemical Fingerprinting of Peucedanum Species

Peucedanoside A serves as a chemotaxonomic marker for the quality control and authentication of Peucedanum praeruptorum roots, a traditional Chinese medicine (Qian-Hu). Its unique structure, as determined by NMR [1], allows for its specific quantification in plant extracts using HPLC methods. Procuring a high-purity reference standard (>98% ) is essential for developing validated analytical methods to distinguish P. praeruptorum from related species.

SAR Studies of Angular Furanocoumarins

The angular furanocoumarin scaffold of Peucedanoside A represents a distinct chemical class compared to linear furanocoumarins (e.g., apterin) or pyranocoumarins (e.g., praeruptorins). Researchers investigating the unique biological activities associated with angular coumarin glycosides require Peucedanoside A as a key probe molecule to define the pharmacophore requirements for this class. Its defined purity and identity are critical for generating reliable SAR data [1].

Analytical Method Development for Coumarin Glycosides

Peucedanoside A's distinct chromatographic and spectroscopic properties make it an ideal reference standard for developing and validating quantitative methods such as HPLC-UV, LC-MS, or UPLC for the analysis of coumarin glycosides in complex botanical matrices. Its commercial availability with >98% purity supports its use as a calibrant for the accurate determination of related compounds in plant extracts or biological fluids.

Glycosylation Role in Coumarin Pharmacology

Comparing the bioactivity of Peucedanoside A (a glycoside) with its potential aglycone or with structurally related non-glycosylated coumarins like praeruptorin A can reveal the impact of the glucose moiety on target binding, cellular uptake, and pharmacokinetic behavior. Such studies are fundamental to understanding the structure-function relationships of natural product glycosides and for guiding the design of derivatives with improved properties.

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